molecular formula C10H12F3N3O2 B12967223 tert-Butyl (2-(trifluoromethyl)pyrimidin-5-yl)carbamate

tert-Butyl (2-(trifluoromethyl)pyrimidin-5-yl)carbamate

Cat. No.: B12967223
M. Wt: 263.22 g/mol
InChI Key: OSZHIBZGVSLWDI-UHFFFAOYSA-N
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Description

Tert-Butyl (2-(trifluoromethyl)pyrimidin-5-yl)carbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tert-butyl carbamate group attached to a pyrimidine ring, which is further substituted with a trifluoromethyl group. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it a valuable building block in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(trifluoromethyl)pyrimidin-5-yl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (2-(trifluoromethyl)pyrimidin-5-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamate group yields tert-butyl alcohol and the corresponding amine .

Scientific Research Applications

Tert-Butyl (2-(trifluoromethyl)pyrimidin-5-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its stability and lipophilicity.

    Medicine: Explored as a potential drug candidate for its ability to interact with specific biological targets.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(trifluoromethyl)pyrimidin-5-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate
  • tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate

Uniqueness

Tert-Butyl (2-(trifluoromethyl)pyrimidin-5-yl)carbamate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where stability and lipophilicity are crucial .

Properties

Molecular Formula

C10H12F3N3O2

Molecular Weight

263.22 g/mol

IUPAC Name

tert-butyl N-[2-(trifluoromethyl)pyrimidin-5-yl]carbamate

InChI

InChI=1S/C10H12F3N3O2/c1-9(2,3)18-8(17)16-6-4-14-7(15-5-6)10(11,12)13/h4-5H,1-3H3,(H,16,17)

InChI Key

OSZHIBZGVSLWDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(N=C1)C(F)(F)F

Origin of Product

United States

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